molecular formula C25H26O6 B045987 Isoangustone A CAS No. 129280-34-8

Isoangustone A

Katalognummer: B045987
CAS-Nummer: 129280-34-8
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: QNLGNISMYMFVHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoangustone A is a naturally occurring flavonoid compound found in the root of the licorice plant (Glycyrrhiza species). This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Vorbereitungsmethoden

Natural Extraction Techniques

Solvent Extraction from Licorice Root

The primary source of Isoangustone A is licorice root, where it exists as a secondary metabolite. Industrial-scale extraction typically involves:

  • Solvent Selection : Ethanol (70–80%) or methanol are preferred due to their efficiency in dissolving phenolic compounds. Aqueous-organic mixtures enhance yield by balancing polarity.

  • Optimized Parameters : Extraction at 60–70°C for 6–8 hours achieves maximal recovery, as higher temperatures degrade thermolabile prenyl groups.

  • Post-Extraction Processing : Crude extracts are concentrated under reduced pressure and defatted using hexane or dichloromethane to remove lipids.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight422.5 g/molPubChem
Melting Point191–193°CHMDB
SolubilityDMSO, EthanolPubChem
IUPAC Name3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-onePubChem

Chromatographic Purification

Crude extracts require multi-step chromatography for isolation:

  • Normal-Phase Silica Gel Chromatography : Hexane-ethyl acetate gradients (7:3 to 1:1) separate prenylated flavonoids from non-polar contaminants.

  • Reverse-Phase HPLC : A C18 column with acetonitrile-water (55:45, 0.1% formic acid) achieves >98% purity, monitored at 280 nm.

  • Validation : Purity is confirmed via NMR (¹H, ¹³C) and LC-MS, with characteristic peaks at m/z 423.2 [M+H]⁺.

Chemical Synthesis Strategies

Prenylation of Flavonoid Precursors

This compound’s synthesis often begins with flavonoid aglycones like liquiritigenin. Prenylation is achieved via:

  • Friedel-Crafts Alkylation : Using prenyl bromide (3-methyl-2-buten-1-ol) and Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane.

  • Regioselectivity Challenges : The C-6 and C-8 positions of the A-ring compete for prenylation, necessitating protective groups (e.g., acetyl) on hydroxyls.

Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)
Unprotected A-ring1265
Acetyl-Protected A-ring3889
Boron Trifluoride Catalyst4292

Oxidative Cyclization

Post-prenylation, oxidative cyclization forms the chromen-4-one core:

  • Reagents : Hydrogen peroxide (H₂O₂) in acetic acid at 50°C for 4 hours.

  • Mechanism : Electrophilic attack at the C-2 position, followed by deprotonation and aromatization.

Biotechnological Approaches

Microbial Glycosylation

Microbial systems (Aspergillus niger, Streptomyces spp.) introduce glycosyl groups to enhance solubility:

  • Culture Conditions : Submerged fermentation at 28°C, pH 6.5, with sucrose as a carbon source.

  • Enzymatic Activity : UDP-glucosyltransferases catalyze O-glycosylation at the C-7 hydroxyl group.

Plant Cell Suspension Cultures

Glycyrrhiza uralensis cell lines produce this compound under stress:

  • Elicitors : Jasmonic acid (100 µM) increases yield 3.2-fold by upregulating phenylpropanoid pathway genes.

  • Bioreactor Scalability : Stirred-tank reactors achieve 480 mg/L in 14 days, comparable to wild-root extraction.

Industrial Production Workflows

Large-Scale Extraction Protocols

StepEquipmentOutput Capacity
Primary ExtractionRotary Evaporator200 L/batch
DefattingCentrifugal Partition150 L/batch
Final PurificationPrep-HPLC System5 kg/month

Quality Control Metrics

  • Purity : ≥98% (HPLC, UV 280 nm).

  • Residual Solvents : <50 ppm (GC-MS).

  • Heavy Metals : <10 ppm (ICP-OES).

Comparative Analysis of Methods

Cost-Benefit Evaluation

MethodCost ($/g)Time (Days)Scalability
Natural Extraction12014Moderate
Chemical Synthesis3407Low
Biotechnological9021High

Environmental Impact

  • Natural Extraction : High solvent waste (0.8 L/g), but sustainable sourcing of licorice root.

  • Chemical Synthesis : Toxic byproducts (e.g., AlCl₃ residues) require neutralization.

  • Biotechnological : Low waste (0.1 L/g) but energy-intensive fermentation.

Emerging Innovations

CRISPR-Engineered Microbial Strains

Saccharomyces cerevisiae modified with Glycyrrhiza cytochrome P450 enzymes achieve 92% prenylation efficiency, reducing synthetic steps.

Green Chemistry Protocols

Supercritical CO₂ extraction (40°C, 250 bar) yields 85% this compound with zero solvent residues, though infrastructure costs remain prohibitive.

Analyse Chemischer Reaktionen

Types of Reactions: Isoangustone A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as glycosylated and sulfated forms .

Wirkmechanismus

Biologische Aktivität

Isoangustone A (IAA) is a bioactive compound derived from licorice, specifically from the plant Glycyrrhiza uralensis. It has garnered attention in recent years for its potential anticancer properties. This article delves into the biological activity of IAA, focusing on its mechanisms of action, effects on various cancer cell lines, and its potential as a therapeutic agent.

The primary mechanism through which this compound exerts its effects involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Notably, IAA has been shown to:

  • Inhibit Cell Proliferation : IAA targets the phosphoinositide 3-kinase (PI3K) pathway, along with MKK4 and MKK7, inhibiting their kinase activities in an ATP-competitive manner. This inhibition leads to reduced phosphorylation of downstream targets such as Akt and GSK-3β, which are crucial for cell cycle progression and survival .
  • Induce Cell Cycle Arrest : Research indicates that IAA causes G1 phase cell cycle arrest in melanoma cells (SK-MEL-28) by downregulating cyclins D1 and E, which are essential for the transition from G1 to S phase .
  • Trigger Apoptosis : this compound has been linked to the activation of apoptotic pathways. In prostate cancer cells (DU145), IAA promotes apoptosis via the activation of death receptor 4 (DR4) and subsequent caspase activation . Similarly, in colorectal cancer cells (SW480), IAA induces apoptosis by disrupting mitochondrial functions and activating AMPK signaling .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound across different cancer types. Below is a summary of key findings:

Study Cancer Type Findings
MelanomaIAA inhibited SK-MEL-28 cell proliferation and induced G1 phase arrest by targeting PI3K, MKK4, and MKK7. It also significantly reduced tumor growth in xenograft models.
Prostate CancerIAA induced apoptosis in DU145 cells through DR4 activation and increased caspase activity.
Colorectal CancerIAA disrupted mitochondrial function leading to apoptosis in SW480 cells; it activated AMPK signaling pathways.
Colorectal CancerInduced autophagic cell death in colorectal cancer cells by enhancing AMPK signaling and inhibiting mitochondrial respiration.

Potential Therapeutic Applications

The findings surrounding this compound suggest its potential as a chemotherapeutic agent. The ability to inhibit critical pathways involved in cancer progression positions IAA as a promising candidate for further development in cancer treatment strategies. Its dual action of inducing apoptosis while also promoting autophagy may provide a multifaceted approach to combating various cancers.

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating Isoangustone A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Purity validation requires NMR spectroscopy and mass spectrometry (≥95% purity threshold). Researchers should document solvent ratios, temperature conditions, and retention times to ensure reproducibility. For novel sources, comparative phytochemical profiling against established databases is critical .

Q. Which in vitro assays are most appropriate for initial screening of this compound’s bioactivity?

  • Methodological Answer : Common assays include:

  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Apoptosis : Flow cytometry for Annexin V/PI staining.
  • Anti-inflammatory : ELISA-based TNF-α or IL-6 inhibition in LPS-stimulated macrophages.
    Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to account for plate-to-plate variability .

Q. How should researchers standardize storage conditions for this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at -20°C in dimethyl sulfoxide (DMSO) or ethanol. Conduct stability tests via HPLC every 6 months. Avoid freeze-thaw cycles; aliquot working solutions to prevent degradation .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in reported mechanisms of action of this compound across cancer cell lines?

  • Methodological Answer :

  • Comparative Analysis : Test this compound on panels of cell lines (e.g., p53-wildtype vs. p53-mutant) to identify context-dependent mechanisms.
  • Orthogonal Assays : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to validate pathways like PI3K/AKT or MAPK.
  • Dose-Response Curves : Use nonlinear regression models to distinguish primary targets from off-effects at higher concentrations.
    Address inter-lab variability by sharing raw data via repositories like Zenodo .

Q. What methodological considerations are critical when evaluating this compound’s pharmacokinetics in preclinical models?

  • Methodological Answer :

  • ADME Profiling : Conduct LC-MS/MS for plasma concentration-time curves in rodent models. Calculate AUC, Cₘₐₓ, and t₁/₂.
  • Tissue Distribution : Use radiolabeled this compound (e.g., ¹⁴C) for biodistribution studies.
  • Metabolite Identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites.
    Account for species-specific cytochrome P450 activity differences when extrapolating to humans .

Q. How can researchers address low bioavailability of this compound in in vivo studies?

  • Methodological Answer :

  • Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility. Characterize particle size via dynamic light scattering.
  • Prodrug Synthesis : Modify hydroxyl groups with acetyl or PEG moieties; validate bioactivation using esterase assays.
  • Route of Administration : Compare oral vs. intraperitoneal delivery in pharmacokinetic studies .

Q. What statistical approaches are recommended for analyzing dose-dependent synergistic effects of this compound with chemotherapeutics?

  • Methodological Answer :

  • Synergy Scoring : Use Chou-Talalay’s Combination Index (CI) or Bliss Independence models.
  • High-Throughput Screening : Employ 96-well plates with gradient concentrations of this compound and cisplatin/paclitaxel.
  • Confounding Factors : Normalize data to account for cell confluency and edge effects in microplates. Report 95% confidence intervals for CI values .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting results in this compound’s antioxidant vs. pro-oxidant effects?

  • Methodological Answer :

  • Context-Specific Assays : Measure ROS levels (e.g., DCFH-DA assay) under varying oxygen tensions (normoxia vs. hypoxia).
  • Threshold Determination : Identify concentration ranges where antioxidant (e.g., <10 μM) vs. pro-oxidant (>20 μM) effects dominate.
  • Gene Knockdown : Use siRNA targeting Nrf2 or NOX4 to validate redox mechanism dependency .

Q. What frameworks are used to validate this compound’s target engagement in complex biological systems?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm direct binding to putative targets (e.g., HSP90).
  • CRISPR-Cas9 Knockout : Generate target-deficient cell lines and compare dose-response profiles.
  • Molecular Docking : Pair with surface plasmon resonance (SPR) for binding affinity validation .

Q. Ethical and Reproducibility Guidelines

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer :
  • MIAME Compliance : Document raw data (e.g., NMR spectra, cell line authentication certificates) in supplementary files.
  • Open Science : Share protocols on platforms like Protocols.io .
  • Negative Results : Publish non-significant outcomes to reduce publication bias .

Eigenschaften

IUPAC Name

3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-20(27)23(15)28)18-12-31-21-11-19(26)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLGNISMYMFVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317327
Record name Isoangustone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoangustone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

129280-34-8
Record name Isoangustone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129280-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoangustone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129280348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoangustone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOANGUSTONE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58NM254N9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoangustone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

191 - 193 °C
Record name Isoangustone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoangustone A
Reactant of Route 2
Reactant of Route 2
Isoangustone A
Reactant of Route 3
Reactant of Route 3
Isoangustone A
Reactant of Route 4
Reactant of Route 4
Isoangustone A
Reactant of Route 5
Isoangustone A
Reactant of Route 6
Isoangustone A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.